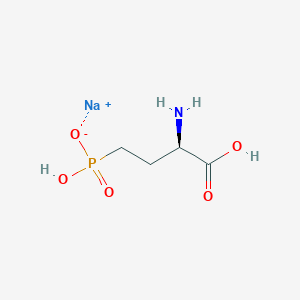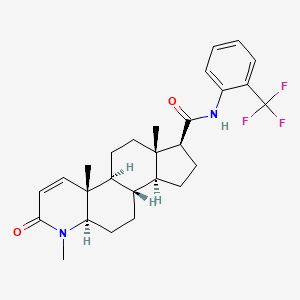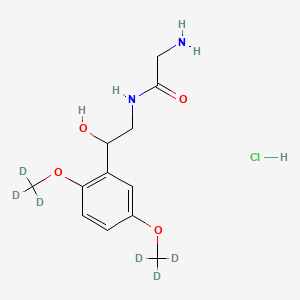
Midodrine D6 Hydrochloride
Übersicht
Beschreibung
Midodrine D6 Hydrochloride is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .
Synthesis Analysis
Midodrine D6 Hydrochloride is synthesized via a Hantzsch condensation reaction . The process variables such as reaction temperature, heating time, reagent volume, and pH were screened by operating a 2-level full factorial design .Molecular Structure Analysis
The molecular formula of Midodrine D6 Hydrochloride is C12H12D6N2O4 • HCl . The InChI code is InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; .Chemical Reactions Analysis
Midodrine D6 Hydrochloride undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine . The optimal reaction parameters of this chemical derivatization were determined using a Hantzsch condensation reaction .Physical And Chemical Properties Analysis
Midodrine D6 Hydrochloride is a solid substance . It has a molecular weight of 296.8 and is soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Application in Intensive Care Units (ICUs)
Specific Scientific Field
Summary of the Application
- Midodrine is used in ICUs for the early liberation from vasopressor support . It’s an oral vasopressor that has been used for hemodynamic support in non-critically ill patients .
Methods of Application
- In the LIBERATE study, adult critically ill patients receiving stable or decreasing doses of IV vasopressors were randomized to receive either midodrine 10 mg administered enterally every 8 h or placebo until 24 h post-discontinuation of IV vasopressors .
Results or Outcomes
- The primary outcome of the study was ICU length of stay. Secondary outcomes included all-cause mortality at 90 days, hospital length of stay, length of IV vasopressor support, re-initiation of IV vasopressors, rates of ICU readmission, and occurrence of adverse events .
Prevention of Orthostatic Hypotension during Early Mobilization after Hip Arthroplasty
Specific Scientific Field
Summary of the Application
- Midodrine is used for the prevention of orthostatic hypotension during early mobilization after hip arthroplasty .
Methods of Application
- In a double-blind, randomized trial, patients 18 years or older and scheduled for total hip arthroplasty under spinal anesthesia were allocated to either 5 mg midodrine hydrochloride or placebo orally 1 h before mobilization at 6 and 24 h postoperatively .
Results or Outcomes
- The primary outcome was the prevalence of orthostatic hypotension (decrease in systolic or diastolic arterial pressures of > 20 or 10 mmHg, respectively) during mobilization 6 h after surgery .
Treatment of Chronic Orthostatic Hypotension
Specific Scientific Field
Summary of the Application
- Midodrine hydrochloride is a short-acting pressor agent that raises blood pressure in the upright position in patients with orthostatic hypotension .
Methods of Application
Results or Outcomes
Treatment of Symptomatic Orthostatic Hypotension
Specific Scientific Field
Summary of the Application
- Midodrine hydrochloride is indicated for the treatment of symptomatic orthostatic hypotension . It can reduce dizziness and faints by about a third .
Methods of Application
Results or Outcomes
Prevention of Excessive Drops in Blood Pressure in Dialysis Patients
Specific Scientific Field
Summary of the Application
- Small studies have shown that midodrine can be used to prevent excessive drops in blood pressure in people requiring dialysis .
Methods of Application
Results or Outcomes
Treatment of Complications of Cirrhosis
Specific Scientific Field
Summary of the Application
- Midodrine has been used in the complications of cirrhosis . It is also used with octreotide for hepatorenal syndrome .
Methods of Application
Results or Outcomes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Midodrine D6 Hydrochloride | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



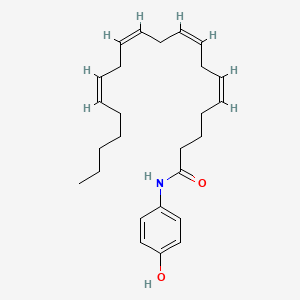



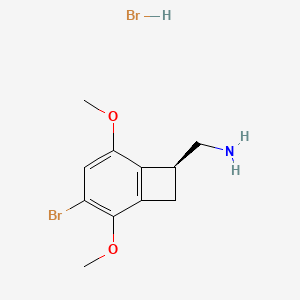

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


